1H-Pyrazole-4-acetic acid, 1,3-diphenyl-
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Overview
Description
1H-Pyrazole-4-acetic acid, 1,3-diphenyl- is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The 1,3-diphenyl substitution indicates that there are two phenyl groups attached to the first and third carbon atoms of the pyrazole ring. This structural feature is common in various synthesized pyrazole derivatives that exhibit a range of biological activities, including inhibition of amine oxidases, antiarrhythmic, sedative, and platelet antiaggregating activities .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions starting from readily available precursors. For instance, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and investigated for their ability to inhibit monoamine oxidases . Another synthesis route described the preparation of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid derivatives from ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate and 1-benzylidene-2-phenylhydrazine . Improved synthesis methods have also been reported, such as the synthesis of 1H-pyrazole-4-carboxylic acid with increased yield .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray diffraction . The geometry optimization and theoretical evaluation of interactions with biological targets can be performed using computational approaches, such as density functional theory (DFT) .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, expanding their utility in medicinal chemistry. For example, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with hydroxylamines and carbazates yielded a series of novel N-substituted carboxamides and carbohydrazides . Additionally, rearrangements and cycloadditions are common reactions for pyrazole derivatives, leading to the formation of structurally diverse compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for the compound's biological activity and pharmacokinetic profile. For instance, the introduction of substituents can enhance the compound's lipophilicity, which may affect its ability to cross biological membranes . The antioxidant properties of these compounds can also be evaluated through in vitro assays .
Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis Techniques : A study by Thakrar et al. (2012) describes an efficient and rapid synthesis of highly functionalized novel symmetric 1,4-dihydropyridines, incorporating the 1H-pyrazole moiety, through a modified Hantzsch synthesis. This method, utilizing glacial acetic acid, highlights the versatility of 1H-pyrazole derivatives in synthesizing complex molecules with good yields and straightforward procedures (Thakrar et al., 2012).
Regioselectivity in Rearrangements : Research conducted by Vasin et al. (2018) investigated the regioselectivities of thermal and acid-catalyzed van Alphen–Hüttel rearrangements in 3,3-diphenyl-3H-pyrazoles. This study provides insights into the chemical behavior of pyrazole derivatives under different conditions, offering valuable information for designing specific reactions (Vasin et al., 2018).
Material Science and Catalysis
- Novel Pyrazoline Derivatives : A synthesis approach for new pyrazolo[3,4-b]pyridine products via condensation of pyrazole-5-amine derivatives was outlined by Ghaedi et al. (2015). This process, employing refluxing acetic acid, demonstrates the potential of 1H-pyrazole derivatives in the preparation of N-fused heterocycle products, which could have implications in material science and catalysis (Ghaedi et al., 2015).
Biological Applications
- Antioxidant and Antimicrobial Activities : The study by Umesha et al. (2009) presents the synthesis of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one and its evaluation for antioxidant and antimicrobial activities. This work highlights the biological relevance of pyrazole derivatives in developing compounds with potential health benefits (Umesha et al., 2009).
Safety And Hazards
While specific safety and hazard information for 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- was not found in the search results, it’s important to handle all chemical compounds with appropriate safety measures. For related compounds, hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .
properties
IUPAC Name |
2-(1,3-diphenylpyrazol-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16(21)11-14-12-19(15-9-5-2-6-10-15)18-17(14)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKGHLXNGWRSAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CC(=O)O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368230 |
Source
|
Record name | 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24834317 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1H-Pyrazole-4-acetic acid, 1,3-diphenyl- | |
CAS RN |
40278-34-0 |
Source
|
Record name | 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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